4-Chloro-2-methylbut-2-enoic acid

Catalog No.
S6883728
CAS No.
56905-13-6
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylbut-2-enoic acid

CAS Number

56905-13-6

Product Name

4-Chloro-2-methylbut-2-enoic acid

IUPAC Name

4-chloro-2-methylbut-2-enoic acid

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)

InChI Key

ZDSZDMJETWINGZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=CCCl)C(=O)O

Isomeric SMILES

C/C(=C\CCl)/C(=O)O

4-Chloro-2-methylbut-2-enoic acid (CAS 56905-13-6) is a halogenated unsaturated carboxylic acid. Its specific arrangement of a reactive allylic chloride, a carboxylic acid, and a methyl group on a four-carbon backbone makes it a specialized bifunctional building block. This structure is particularly effective for constructing complex heterocyclic scaffolds, most notably in the synthesis of pyrazolo[1,5-a]pyrimidines, which are investigated for applications in agrochemicals and pharmaceuticals.[1][2][3]

Substituting 4-Chloro-2-methylbut-2-enoic acid with close analogs typically fails due to the precise structural requirements of cyclocondensation reactions. The allylic chloride is essential as a leaving group for intramolecular ring formation, a role that non-halogenated analogs like tiglic acid (2-methylbut-2-enoic acid) cannot fulfill. Using the corresponding ester, such as ethyl 4-chloro-2-methylbut-2-enoate, would necessitate an additional hydrolysis step, potentially complicating the synthesis, reducing overall yield, and altering process compatibility. The specific geometry and electronic nature of this compound are critical for its intended reactivity in forming substituted pyrazolo[1,5-a]pyrimidine cores, a common pathway in the development of kinase inhibitors and other bioactive molecules.[3][4]

Essential Precursor for High-Yield Synthesis of 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines

In the synthesis of 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, 4-Chloro-2-methylbut-2-enoic acid is a critical reactant. A patented method describes the reaction of 3-amino-5-methylpyrazole with this specific chloro-acid to produce the key intermediate, 2,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-one, achieving a yield of 81%.[5] The use of a non-chlorinated analog, such as 2-methylbut-2-enoic acid, would not facilitate the required intramolecular cyclization, making this specific precursor non-substitutable for this established synthetic route.

Evidence DimensionChemical Yield
Target Compound Data81% yield for the target cyclized intermediate
Comparator Or BaselineA non-chlorinated analog (e.g., 2-methylbut-2-enoic acid) which would result in 0% yield of the desired cyclized product under the same reaction pathway.
Quantified DifferenceEnables an 81% yield where the non-chlorinated analog would fail.
ConditionsReaction with 3-amino-5-methylpyrazole in the presence of polyphosphoric acid at 110-120 °C.

For process chemists and manufacturers, this high-yield route demonstrates the compound's efficiency and non-substitutability as a precursor for a valuable class of heterocyclic compounds.

Enables Direct, One-Pot Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidin-7-ones

The structure of 4-Chloro-2-methylbut-2-enoic acid is ideally suited for direct, one-pot cyclocondensation reactions with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidin-7-ones. This reaction proceeds efficiently in solvents like acetic acid.[5] Alternative precursors, such as those requiring in-situ generation of a leaving group or multi-step approaches involving protection/deprotection of the carboxylic acid, introduce process complexity, increase costs, and often lower the overall yield. The direct use of this chloro-acid simplifies the manufacturing workflow significantly.

Evidence DimensionProcess Efficiency
Target Compound DataEnables a direct, one-pot cyclocondensation reaction.
Comparator Or BaselineMulti-step synthesis routes that might be required with alternative precursors (e.g., starting from an alcohol that needs activation).
Quantified DifferenceReduces the number of synthetic steps compared to routes not starting with a suitable leaving group.
ConditionsReaction of 5-aminopyrazoles with the title compound in a suitable solvent like acetic acid.

This compound's structure allows for more streamlined, cost-effective, and atom-economical syntheses, which is a primary consideration in industrial procurement.

Core Building Block for Pyrazolo[1,5-a]pyrimidine-Based Agrochemicals

This compound is a validated starting material for the synthesis of 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, a class of compounds explored for their herbicidal properties. Its ability to facilitate high-yield cyclization makes it a preferred choice for constructing the core scaffold of these potential agrochemical products.[5]

Intermediate for Kinase Inhibitor Scaffolds in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core, efficiently synthesized from this chloro-acid, is a recognized 'privileged structure' in medicinal chemistry, particularly for developing protein kinase inhibitors for oncology.[1] Procuring this specific precursor enables direct access to this valuable heterocyclic system for library synthesis and lead optimization programs.

Streamlined Synthesis of Fused Heterocyclic Systems

In process development, this compound is suitable for workflows where a robust, one-pot cyclocondensation is required. Its bifunctional nature avoids the need for more complex, multi-step routes that might be necessary with less functionalized analogs, making it a material of choice for efficient scale-up.[2]

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

134.0134572 Da

Monoisotopic Mass

134.0134572 Da

Heavy Atom Count

8

Dates

Last modified: 04-15-2024

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